Cas no 1807040-76-1 (6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride)

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride is a versatile intermediate in organic synthesis, offering a high degree of specificity for pyridine-based compounds. This compound is characterized by its excellent purity and stability, making it ideal for use in the synthesis of bioactive molecules and pharmaceuticals. Its unique structure facilitates the construction of complex molecules, providing researchers with a valuable tool for drug discovery and development.
6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride structure
1807040-76-1 structure
商品名:6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride
CAS番号:1807040-76-1
MF:C7H2Cl2F3NO
メガワット:243.998090267181
CID:4869695

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride
    • インチ: 1S/C7H2Cl2F3NO/c8-3-1-2(6(9)14)4(10)5(13-3)7(11)12/h1,7H
    • InChIKey: CEIJKIMGEVZIDV-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C(=O)Cl)=C(C(C(F)F)=N1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 30

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029049935-500mg
6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride
1807040-76-1 97%
500mg
$1,646.30 2022-03-31
Alichem
A029049935-250mg
6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride
1807040-76-1 97%
250mg
$969.60 2022-03-31
Alichem
A029049935-1g
6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride
1807040-76-1 97%
1g
$3,099.20 2022-03-31

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride 関連文献

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chlorideに関する追加情報

Introduction to 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride (CAS No. 1807040-76-1) and Its Applications in Modern Chemical Biology

6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride, identified by the chemical identifier CAS No. 1807040-76-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of fluorinated pyridines, a subset of heterocyclic compounds that are widely recognized for their diverse biological activities and utility in drug development. The presence of multiple fluorine atoms and a carbonyl chloride functional group imparts unique reactivity, making it a valuable intermediate in synthetic chemistry.

The structure of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride consists of a pyridine core substituted with a chlorine atom at the 6-position, a difluoromethyl group at the 2-position, and a fluorine atom at the 3-position. The 4-position is terminated with a carbonyl chloride group (-COCl), which is highly reactive and facilitates various chemical transformations. This reactivity has been exploited in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on fluorinated pyridines due to their ability to enhance drug bioavailability, metabolic stability, and binding affinity. The introduction of fluorine atoms into pharmaceutical molecules often leads to improved pharmacokinetic properties, which are critical for the efficacy and safety of therapeutic interventions. 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride serves as a key building block in this context, enabling chemists to construct intricate molecular architectures with desired biological profiles.

One of the most compelling applications of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride is in the synthesis of active pharmaceutical ingredients (APIs). The carbonyl chloride group allows for facile coupling with nucleophiles such as amines and alcohols, facilitating the formation of amides and esters. These functional groups are ubiquitous in drug molecules, serving as pharmacophores that interact with biological targets. For instance, amides are commonly found in protease inhibitors and antiviral drugs, while esters play roles in anti-inflammatory agents.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in oncology research. Compounds containing these motifs have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in cancer cells. The electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity. 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride provides a versatile platform for designing such inhibitors, with its reactive sites allowing for further derivatization to achieve optimal pharmacological properties.

The utility of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride extends beyond pharmaceuticals into agrochemicals and material science. In agrochemistry, fluorinated pyridines are employed in the development of pesticides and herbicides due to their ability to disrupt metabolic pathways in pests while maintaining low toxicity to non-target organisms. The structural features of this compound make it an excellent candidate for generating novel agrochemicals with enhanced efficacy and environmental compatibility.

From a synthetic chemistry perspective, 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride exemplifies the power of fluorinated intermediates in enabling complex organic transformations. The combination of chlorine and fluorine substituents creates multiple sites for functionalization, allowing chemists to tailor molecular structures with precision. This flexibility has been leveraged in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are cornerstone techniques in modern drug discovery.

The growing interest in green chemistry has also spurred research into more sustainable synthetic routes for 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride. Innovations such as flow chemistry and catalytic processes aim to minimize waste and improve energy efficiency while maintaining high yields. These approaches align with broader industry efforts to reduce the environmental footprint of chemical manufacturing, ensuring that future production methods are both effective and sustainable.

In conclusion, 6-Chloro-2-(difluoromethyl)-3-fluoropyridine-4-carbonyl chloride (CAS No. 1807040-76-1) represents a cornerstone compound in contemporary chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing biologically active molecules across multiple therapeutic areas. As research continues to uncover new applications for fluorinated pyridines, compounds like this will remain at the forefront of innovation, driving advancements that improve human health and address global challenges.

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